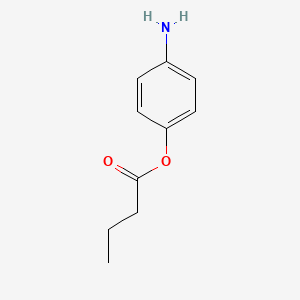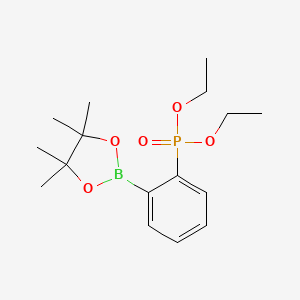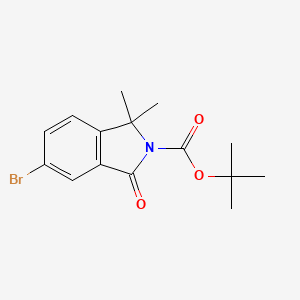
Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoindoline derivatives. Isoindolines are significant due to their presence in various natural products and their potential biological activities. This compound is of interest in organic chemistry and pharmaceutical research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and organic solvents like dichloromethane. The final step usually includes esterification using tert-butyl alcohol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents at the bromine position.
Reduction: Conversion to alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate is not fully understood. its biological effects are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group may play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 5-chloro-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate
- Tert-butyl 5-fluoro-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate
- Tert-butyl 5-iodo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate
Uniqueness
Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a valuable compound for studying halogen-specific interactions and reactivities .
Propriétés
Formule moléculaire |
C15H18BrNO3 |
|---|---|
Poids moléculaire |
340.21 g/mol |
Nom IUPAC |
tert-butyl 5-bromo-1,1-dimethyl-3-oxoisoindole-2-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(19)17-12(18)10-8-9(16)6-7-11(10)15(17,4)5/h6-8H,1-5H3 |
Clé InChI |
QMMQKDHAUISGBK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=C(C=C2)Br)C(=O)N1C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


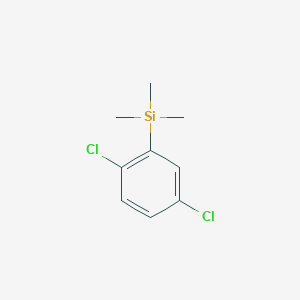

![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
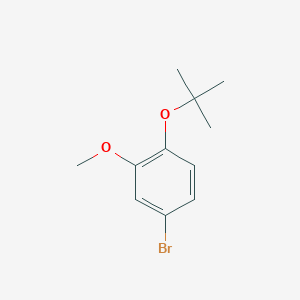
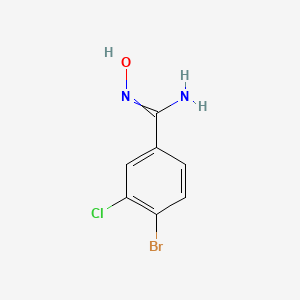
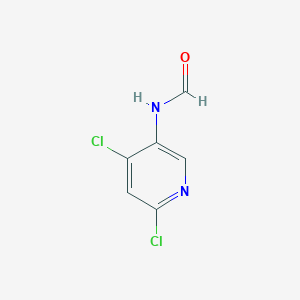
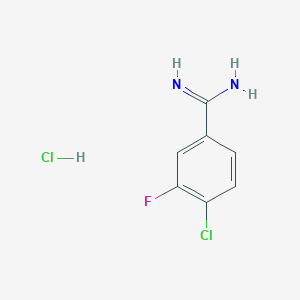
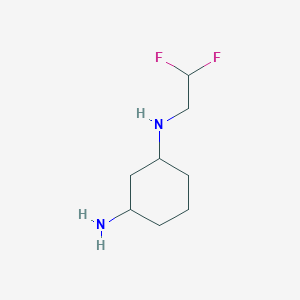
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
